3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride
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Overview
Description
3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride is an organic compound with a complex structure. It is often used in various scientific research fields due to its unique chemical properties. This compound is known for its applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reaction and conditions used.
Scientific Research Applications
3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful for studying cellular mechanisms and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride include:
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the resulting unique chemical properties. These properties make it particularly useful for certain applications in scientific research and industry.
Biological Activity
3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride, a compound with potential pharmacological applications, has garnered attention for its biological activity, particularly concerning its interaction with serotonin receptors. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H17ClN, with a molecular weight of approximately 215.73 g/mol. The compound features a propan-1-amine backbone substituted with a 4-(2-methylpropyl)phenyl group, contributing to its unique pharmacological properties.
Research indicates that this compound acts as a selective agonist for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are crucial in various physiological processes, including mood regulation and neuroendocrine functions. The binding of this compound to these receptors mimics the effects of serotonin, potentially influencing neurotransmitter release and neuronal excitability.
Pharmacological Studies
- Receptor Interaction : Studies have shown that this compound selectively binds to the 5-HT2A and 5-HT2C receptors, leading to enhanced serotonergic signaling. This interaction is significant for understanding its potential therapeutic applications in mood disorders .
- Neurotransmitter Release : The compound has been demonstrated to facilitate the secretion of norepinephrine, a neurotransmitter involved in the "fight or flight" response. This effect may contribute to its stimulant properties and potential use in treating conditions like depression or anxiety .
Case Studies
A notable case study explored the compound’s effects on rodent models exhibiting anxiety-like behaviors. Administered doses led to a significant reduction in anxiety metrics compared to controls, suggesting its efficacy as an anxiolytic agent.
Comparative Analysis with Similar Compounds
The following table highlights structural similarities and differences between this compound and related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride | Contains a butyl group | Different hydrophobic properties affecting solubility |
(3-Fluorophenyl)methylamine hydrochloride | Lacks the trifluoromethyl group | Less lipophilic, potentially different receptor interactions |
2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride | Similar trifluoromethyl substitution | Variations in steric hindrance due to branching |
Properties
Molecular Formula |
C13H22ClN |
---|---|
Molecular Weight |
227.77 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14;/h5-8,11H,3-4,9-10,14H2,1-2H3;1H |
InChI Key |
XFTCYZSSYBNCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCCN.Cl |
Origin of Product |
United States |
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